2-(4-bromo-1H-indol-3-yl)acetonitrile
Description
Significance of the Indole (B1671886) Core in Medicinal and Organic Chemistry
The indole nucleus, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. indexcopernicus.com Its structural motif is prevalent in a vast array of natural products, alkaloids, and bioactive molecules, making it a "privileged scaffold" in drug discovery. nih.govijpsr.comresearchgate.net This means the indole core is a recurring feature in molecules known to exhibit potent pharmacological activities. researchgate.netresearchgate.net
The versatility of the indole ring allows it to mimic the structure of peptides and bind to a wide range of enzymes and receptors within the body. researchgate.net This has led to the development of numerous indole-based pharmaceuticals with diverse therapeutic applications, including anticancer (e.g., Vincristine), antihypertensive (e.g., Reserpine), and antidepressant (e.g., Amedalin) agents. nih.gov The rich chemical reactivity of the indole scaffold permits extensive modification, enabling chemists to synthesize vast libraries of derivatives to screen for new and improved therapeutic agents for conditions ranging from microbial infections and inflammation to neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govmdpi.comnih.gov
Strategic Importance of Halogenation in Indole Derivatives
The introduction of halogen atoms—such as fluorine, chlorine, bromine, or iodine—onto a molecular scaffold is a critical and widely used strategy in medicinal chemistry. nih.gov Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity (ability to dissolve in fats), metabolic stability, and binding affinity to biological targets. nih.gov Approximately one-third of drugs in clinical trials are halogenated, highlighting the significance of this chemical modification. nih.gov
Specifically, adding a bromine atom to an indole ring can significantly alter its biological activity. mdpi.com Bromine can enhance a compound's ability to penetrate cell membranes, reduce its degradation by metabolic processes, or improve its interaction with a target's binding pocket. mdpi.com Furthermore, halogenated indoles are valuable intermediates in organic synthesis. researchgate.net The bromine atom can serve as a handle for further chemical modifications, particularly in transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecules. frontiersin.org The position of the bromine atom on the indole ring is crucial, as it directs the compound's reactivity and biological function. researchgate.netmdpi.com
Contextualization of 2-(4-bromo-1H-indol-3-yl)acetonitrile within Indole Acetonitrile (B52724) Research
The parent compound, indole-3-acetonitrile (B3204565) (IAN), is a naturally occurring molecule found in plants, where it acts as a precursor to the primary plant hormone indole-3-acetic acid (IAA). ebi.ac.uknih.gov Beyond its role in botany, IAN and its derivatives are subjects of significant research. They are known to be produced by various organisms as defense signals and have been investigated for a range of biological activities, including antifungal, antiviral, and anticancer effects. ebi.ac.uknih.govnih.govhmdb.ca Natural products containing the indole acetonitrile motif have been isolated and studied for their potential therapeutic properties. mdpi.com
The specific compound, this compound, is a synthetic derivative that combines the features of a halogenated indole and an indole acetonitrile. It is classified as a useful research chemical and a building block for the synthesis of other compounds. sigmaaldrich.combiosynth.com The strategic placement of a bromine atom at the 4-position of the indole's benzene ring, coupled with the acetonitrile group at the 3-position, creates a distinct chemical entity for scientific investigation. Haloindole derivatives are known to be excellent intermediates for creating biologically active compounds, and the 4-bromoindole (B15604) scaffold specifically is used in the synthesis of pharmaceuticals. ontosight.airesearchgate.netguidechem.com
Crystallographic studies have been conducted on this compound, providing detailed information about its three-dimensional molecular structure. researchgate.netnih.gov Such structural data is fundamental for understanding how the molecule might interact with biological targets and for designing more complex molecules derived from it.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromo-1H-indol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-8-2-1-3-9-10(8)7(4-5-12)6-13-9/h1-3,6,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFUOBNYUICDPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452213 | |
| Record name | (4-Bromo-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89245-35-2 | |
| Record name | (4-Bromo-1H-indol-3-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Bromo 1h Indol 3 Yl Acetonitrile
Conventional and Modern Approaches to Indole (B1671886) Acetonitrile (B52724) Scaffolds
The construction of the indole acetonitrile scaffold has evolved significantly over the years. Historically, classical methods such as the Fischer, Bischler, and Madelung syntheses have been the cornerstones of indole chemistry, providing fundamental routes to the core indole structure. aalto.fi The Fischer indole synthesis, for instance, involves the cyclization of arylhydrazones of aldehydes or ketones and remains a vital preparative method. aalto.fi
Modern synthetic chemistry has introduced more sophisticated and efficient approaches. Recent advancements include one-pot, tandem, and photochemical strategies that offer more direct access to complex indole derivatives. researchgate.netscispace.com Palladium-catalyzed reactions, in particular, have become powerful tools for constructing the indole nucleus and for its subsequent functionalization. nih.gov These modern methods often provide advantages in terms of yield, atom economy, and the ability to introduce a wide range of substituents with high selectivity. For the acetonitrile moiety specifically, methods can involve direct C-H cyanation or the conversion of other functional groups, such as in the case of transforming 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles. nih.gov
Specific Synthetic Routes to 2-(4-bromo-1H-indol-3-yl)acetonitrile
Several targeted strategies can be employed for the synthesis of this compound, leveraging established reactivity patterns of the indole ring.
A well-established and direct method for introducing an acetonitrile group at the C3 position of an indole is through the nucleophilic substitution of a gramine derivative. Gramine, or 3-(dimethylaminomethyl)indole, and its substituted analogues are readily activated for substitution by converting the dimethylamino group into a better leaving group.
The synthesis proceeds in two main steps. First, 4-bromogramine is reacted with an alkylating agent, such as iodomethane, to form the quaternary ammonium salt. This salt is a highly effective leaving group. The intermediate is then treated with a cyanide source, like potassium or sodium cyanide, which displaces the trimethylamine group to form the desired this compound. A similar reaction has been documented for the synthesis of 5-bromo-1H-indol-3-yl-acetonitrile, where the gramine derivative was first treated with iodomethane, and the resulting residue was then reacted with trimethylsilyl cyanide and tetrabutylammonium fluoride to yield the final product. chemicalbook.com
Reaction Scheme:
Quaternization: 4-Bromogramine + CH₃I → [4-Bromo-3-indolylmethyl]trimethylammonium iodide
Cyanation: [4-Bromo-3-indolylmethyl]trimethylammonium iodide + KCN → this compound + K_I + N(CH₃)₃
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. researchgate.net MCRs are advantageous due to their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. mdpi.com
While a specific MCR for the direct synthesis of this compound is not prominently documented, general MCR strategies for indole synthesis can be adapted. For example, isocyanide-based MCRs (IMCRs) are particularly powerful in heterocyclic synthesis. mdpi.com An appropriately substituted aniline, an aldehyde, and an isocyanide could potentially be used in an Ugi or Passerini reaction, followed by a post-condensation cyclization to form the functionalized indole ring. The development of such a route would offer a highly convergent and efficient pathway to the target molecule.
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com In indole synthesis, this has led to the development of more environmentally benign methodologies.
Key green approaches applicable to indole acetonitrile synthesis include:
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase product yields, and is considered an environment-friendly technique. tandfonline.com
Aqueous Media: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. researchgate.net Catalyst-free reactions of aromatic aldehydes and 3-(cyanoacetyl)indole in aqueous media have been successfully developed to create indole-acrylonitrile hybrids. researchgate.net
Mechanochemistry: Solvent-free mechanochemical protocols, such as ball milling, have been developed for reactions like the Fischer indolisation, offering a versatile and environmentally friendly alternative to traditional solution-phase synthesis. unica.it
Sustainable Catalysts: The use of novel, recyclable catalysts, such as SO3H-functionalized ionic liquids for the Fischer indole synthesis in water, provides a greener pathway that allows for easy separation and reuse of the catalyst. rsc.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and reaction times. This process involves systematically varying parameters such as catalyst, solvent, temperature, and reactant concentrations.
For a given synthetic transformation, a screening process is typically undertaken. For instance, in a catalyzed reaction, various Lewis or Brønsted acids might be tested to identify the most effective one. researchgate.net Subsequently, the solvent effect is studied using a range of options like ethanol (B145695), methanol, acetonitrile, or THF. researchgate.net Temperature is another critical variable; some reactions may require reflux conditions to achieve a good yield, while others proceed efficiently at room temperature. researchgate.net The catalyst loading is also optimized to find the minimum amount required for efficient conversion, as excess catalyst can sometimes lead to diminished yields. researchgate.net
Below is an interactive table illustrating a hypothetical optimization study for a generic indole synthesis, demonstrating how different parameters can influence the reaction yield.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | PTSA (10) | Ethanol | Reflux | 75 |
| 2 | AlCl₃ (10) | Ethanol | Reflux | 60 |
| 3 | InCl₃ (10) | Ethanol | Reflux | 92 |
| 4 | InCl₃ (10) | Acetonitrile | Reflux | 81 |
| 5 | InCl₃ (10) | THF | Reflux | 70 |
| 6 | InCl₃ (10) | Ethanol | 25 | 20 |
| 7 | InCl₃ (5) | Ethanol | Reflux | 78 |
| 8 | InCl₃ (15) | Ethanol | Reflux | 89 |
This table is illustrative, based on general optimization procedures found in the literature, such as those for the synthesis of fused 7-azaindole derivatives. researchgate.net
Purification and Isolation Techniques for this compound
After the chemical reaction is complete, the target compound must be isolated from the reaction mixture and purified. Standard procedures for the purification of indole derivatives like this compound typically involve a sequence of steps:
Work-up: The reaction is first quenched, often by adding water or an aqueous solution. chemicalbook.comrsc.org The crude product is then extracted from the aqueous phase into an immiscible organic solvent such as ethyl acetate or dichloromethane. rsc.org
Washing: The organic layer is washed sequentially with water and brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities and inorganic salts. chemicalbook.com
Drying and Concentration: The organic extract is dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. chemicalbook.comrsc.org
Chromatography: The most common method for purifying indole derivatives is flash column chromatography on silica gel. chemicalbook.comrsc.org A solvent system, typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate), is used as the eluent to separate the desired product from byproducts and unreacted starting materials. chemicalbook.comrsc.org
Recrystallization/Final Product: The purified compound can be further refined by recrystallization from a suitable solvent to obtain a crystalline solid, whose purity can be assessed by its melting point and spectroscopic analysis.
The final structure and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and sometimes X-ray crystallography. nih.gov
Chemical Transformations and Derivatization of 2 4 Bromo 1h Indol 3 Yl Acetonitrile
Reactivity at the Acetonitrile (B52724) Moiety
The acetonitrile group (-CH₂CN) at the 3-position of the indole (B1671886) ring is a key site for chemical reactions. The nitrile functionality and the adjacent methylene (B1212753) group both offer opportunities for transformation.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 4-bromoindole-3-acetic acid. This transformation is a common strategy to convert indole-3-acetonitriles into the corresponding auxins or their synthetic analogs.
Reduction: A significant reaction of the acetonitrile moiety is its reduction to form tryptamines. Catalytic hydrogenation or reduction with reagents like lithium aluminum hydride (LiAlH₄) converts the nitrile group into a primary amine, yielding 4-bromotryptamine. This provides a direct route to a class of neurologically active compounds.
Alkylation of the Methylene Bridge: The methylene protons adjacent to the nitrile group are acidic and can be deprotonated by a strong base. The resulting carbanion can then be alkylated, allowing for the introduction of various substituents at this position.
Functionalization of the Indole Nitrogen (N-H)
The nitrogen atom of the indole ring is a nucleophilic center and can be readily functionalized through various reactions, altering the electronic properties and steric profile of the molecule.
N-Alkylation: The indole nitrogen can be alkylated using alkyl halides or other alkylating agents in the presence of a base. This reaction introduces an alkyl group onto the nitrogen, which can be important for modulating biological activity or for use as a protecting group in subsequent synthetic steps.
N-Acylation: Acylation of the indole nitrogen is another common transformation, typically achieved using acyl chlorides or anhydrides. beilstein-journals.orgnih.gov This reaction often requires specific conditions to favor N-acylation over C-acylation, which can occur at the electron-rich C3 position. beilstein-journals.orgnih.gov The use of thioesters as an acyl source in the presence of a base like cesium carbonate has been reported as a mild and chemoselective method for the N-acylation of indoles. beilstein-journals.org
N-Sulfonylation: The indole nitrogen can also be functionalized with sulfonyl groups, for instance, by reaction with a sulfonyl chloride in the presence of a base. This modification can significantly impact the compound's properties.
Modifications and Substitutions on the Brominated Indole Ring
The bromine atom at the 4-position of the indole ring serves as a versatile handle for introducing a wide array of substituents through cross-coupling reactions and other transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the bromine atom.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the 4-bromoindole (B15604) derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govacs.orgrsc.orgrsc.orgwikipedia.org It is a widely used method for synthesizing 4-aryl or 4-heteroaryl indoles. nih.govacs.orgrsc.orgrsc.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields. researchgate.net
Heck Coupling: The Heck reaction allows for the formation of a new carbon-carbon bond by coupling the 4-bromoindole with an alkene. This reaction is valuable for introducing vinyl groups at the 4-position.
Sonogashira Coupling: This cross-coupling reaction involves the use of a terminal alkyne to introduce an alkynyl substituent at the 4-position of the indole ring.
Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of various amine functionalities at the 4-position by coupling with primary or secondary amines.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromoindoles
| Coupling Reaction | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | 4-Bromoindole, Arylboronic acid | Pd catalyst, Base | 4-Arylindole |
| Heck | 4-Bromoindole, Alkene | Pd catalyst, Base | 4-Alkenylindole |
| Sonogashira | 4-Bromoindole, Terminal alkyne | Pd/Cu catalyst, Base | 4-Alkynylindole |
| Buchwald-Hartwig | 4-Bromoindole, Amine | Pd catalyst, Base | 4-Aminoindole |
Electrophilic Aromatic Substitution Patterns
The indole ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution. nih.gov The presence of the bromo and acetonitrile substituents influences the regioselectivity of further substitutions. Generally, electrophilic attack on the indole ring occurs preferentially at the C3 position. pearson.com However, since this position is already substituted in 2-(4-bromo-1H-indol-3-yl)acetonitrile, subsequent electrophilic substitutions will be directed to other positions on the ring, influenced by the existing groups. The electron-donating nature of the indole nitrogen activates the ring towards electrophilic attack, while the bromo and acetonitrile groups have directing effects that need to be considered.
Synthesis of Analogs with Varied Substituents
The synthesis of analogs of this compound with different substituents is a key strategy for exploring structure-activity relationships. nih.gov This can be achieved by starting with appropriately substituted indoles or by modifying the parent compound using the reactions described above. For instance, analogs with different halogens (chloro, iodo) or other functional groups at the 4-position can be synthesized. Similarly, variations in the substituent at the indole nitrogen or modifications to the acetonitrile side chain can lead to a diverse library of compounds.
Stereochemical Considerations in Derivatives
For the parent molecule, this compound, there are no chiral centers. However, stereochemistry can become an important consideration when derivatives are synthesized. For example, if the methylene group of the acetonitrile moiety is asymmetrically substituted, a chiral center will be created, leading to the formation of enantiomers. Similarly, the introduction of chiral substituents through any of the derivatization reactions will result in diastereomers if another chiral center is present in the molecule. In such cases, stereoselective synthesis or chiral resolution may be necessary to obtain stereochemically pure compounds.
Advanced Structural Characterization and Spectroscopic Analysis
Single-Crystal X-ray Diffraction Studies of 2-(4-bromo-1H-indol-3-yl)acetonitrile
Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Studies on this compound have yielded precise data regarding its molecular structure and crystal packing. nih.govresearchgate.net The compound crystallizes in the monoclinic system with the space group P21/c. nih.govresearchgate.net Key crystallographic data are summarized in the table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₇BrN₂ |
| Formula Weight | 235.09 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.3971 (17) |
| b (Å) | 11.237 (2) |
| c (Å) | 9.979 (2) |
| β (°) | 104.82 (3) |
| Volume (ų) | 910.2 (3) |
| Z | 4 |
| Temperature (K) | 293 |
The molecular structure determined by X-ray diffraction reveals that the indole (B1671886) ring system, which forms the core of the molecule, is essentially planar. nih.govresearchgate.net The root-mean-square (r.m.s) deviation of the non-hydrogen atoms of the indole ring from the least-squares plane is a mere 0.019 Å, confirming its planarity. nih.govresearchgate.net
However, the acetonitrile (B52724) substituent at the 3-position is not coplanar with the indole ring. The carbon and nitrogen atoms of the cyano group are significantly displaced from the indole plane by 1.289(1) Å and 2.278(1) Å, respectively. nih.govresearchgate.net This out-of-plane conformation is a key structural feature of the molecule in the solid state.
In the crystal lattice, the molecules of this compound are linked by intermolecular hydrogen bonds. nih.govresearchgate.net Specifically, a classical N-H···N hydrogen bond is observed where the indole N-H group of one molecule acts as a hydrogen bond donor, and the nitrogen atom of the acetonitrile group of an adjacent molecule serves as the acceptor. nih.govresearchgate.net This interaction is a dominant force in the crystal packing, connecting the molecules into chains. nih.govresearchgate.net The precise geometry of this hydrogen bond has been determined and is detailed in the table below.
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| N1—H1A···N2 | 0.86 | 2.45 | 3.218 (7) | 148 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide key information. The ¹H NMR spectrum would be expected to show a characteristic signal for the N-H proton of the indole ring, typically in the downfield region, along with signals for the aromatic protons on the indole core and a singlet for the methylene (B1212753) (-CH₂-) protons of the acetonitrile group. Similarly, the ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom, including the characteristic signal for the nitrile carbon. However, specific, experimentally determined NMR data for this compound are not available in the cited literature.
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₀H₇BrN₂), high-resolution mass spectrometry would confirm its exact mass. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). Common fragmentation pathways for indole derivatives often involve the cleavage of substituents from the indole ring. While specific experimental mass spectral data for this compound is not detailed in the referenced sources, analysis would be crucial for its unequivocal identification.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. For this compound, key characteristic vibrational bands would be expected. These would include the N-H stretching vibration of the indole ring, typically appearing in the region of 3200-3500 cm⁻¹. Another prominent feature would be the C≡N (nitrile) stretching vibration, which is expected around 2200-2260 cm⁻¹. The spectra would also contain a complex fingerprint region with vibrations corresponding to the C-H, C-C, and C-N bonds of the brominated indole structure. Detailed experimental FT-IR and Raman spectra and their assignments for this specific compound are not provided in the available literature.
Electronic Spectroscopy (UV-Vis) and Optical Properties
The UV spectrum of the parent indole molecule in a nonpolar solvent like cyclohexane (B81311) typically displays a strong absorption band around 220 nm and a broader, structured band between 260 and 290 nm. The latter band arises from overlapping transitions to the ¹Lₐ and ¹Lₑ states. In polar solvents, the fine structure is often lost, and the bands may undergo shifts.
The introduction of substituents onto the indole ring modifies the electronic distribution and, consequently, the absorption spectrum. The bromo group at the 4-position and the acetonitrile group at the 3-position in this compound are expected to influence the indole's characteristic absorption bands.
The bromine atom at the 4-position is generally considered an electron-withdrawing group via induction but can also act as a weak electron-donating group through resonance. Studies on substituted indoles have shown that electron-withdrawing groups tend to cause a bathochromic (red) shift in the absorption maxima (λₘₐₓ). For instance, 5-bromoindole (B119039) exhibits a bathochromic shift of its absorption bands compared to indole. core.ac.uk
The acetonitrile group (-CH₂CN) at the 3-position is primarily an electron-withdrawing group. Research on other indole derivatives indicates that electron-withdrawing substituents, particularly at the 4-position, can lead to a significant red-shift in the absorption spectrum. nih.gov For example, 4-cyanoindole (B94445) shows a more pronounced red-shifted absorption and emission spectrum compared to other cyano-substituted indoles, suggesting that the 4-position has a strong influence on the electronic transition dipole moments of the indole chromophore. nih.gov
Given that this compound has an electron-withdrawing bromo substituent at the 4-position and an electron-withdrawing acetonitrile group at the 3-position, it is anticipated that its UV-Vis spectrum would exhibit a bathochromic shift relative to the unsubstituted indole. The combined electronic effects of these two groups would likely lead to absorption maxima at longer wavelengths.
The following interactive table presents UV-Vis absorption data for indole and some related substituted derivatives in ethanol (B145695) to provide a comparative context for the expected properties of this compound.
| Compound Name | Substituent(s) | Solvent | Absorption Maxima (λₘₐₓ, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Indole | None | Ethanol | 218, 270, 278, 287 | 25119, 6026, 5500, 4365 |
| 5-Bromoindole | 5-Bromo | Ethanol | 225, 275, 283, 293 | 31623, 5623, 5248, 4169 |
| 4-Cyanoindole | 4-Cyano | Ethanol | 235, 255, 295 | 15849, 12589, 5012 |
| Indole-3-acetonitrile (B3204565) | 3-Acetonitrile | Ethanol | 222, 275, 282, 289 | 34674, 6310, 5623, 4786 |
Data for the table is compiled from various sources and is intended for comparative purposes.
Based on these trends, the absorption spectrum of this compound in a polar solvent like ethanol is predicted to show maxima at wavelengths longer than those of indole and potentially indole-3-acetonitrile, reflecting the combined electron-withdrawing nature of the bromo and cyano groups.
Computational and Theoretical Investigations
Quantum Chemical Calculations (DFT, TDDFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT), are fundamental in predicting the geometric, electronic, and spectroscopic properties of molecules. While specific DFT or TDDFT studies for 2-(4-bromo-1H-indol-3-yl)acetonitrile are not extensively detailed in the available literature, the principles of these methods allow for a theoretical exploration of its key characteristics. DFT is widely used for optimizing molecular structures and calculating electronic properties, while TDDFT is employed to predict electronic absorption spectra. researchgate.net
The electronic structure of a molecule is described by its molecular orbitals. Among the most important are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com These orbitals are crucial for determining a molecule's chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. ossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter. ossila.comnih.gov A small gap suggests that the molecule can be easily excited, indicating high chemical reactivity and instability. nih.gov For indole (B1671886) derivatives, the delocalized π-electron system of the indole ring is expected to significantly influence the energies of these orbitals. The presence of electron-withdrawing groups like bromine and acetonitrile (B52724) can further modulate the electronic properties and the energy gap.
A theoretical DFT calculation would provide precise energy values for these orbitals and map their electron density distributions, highlighting the regions of the molecule most involved in electronic transitions and chemical reactions.
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (ionization potential). researchgate.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electron affinity). researchgate.net |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Correlates with chemical reactivity and the energy of the lowest electronic excitation. ossila.com |
Time-Dependent Density Functional Theory (TDDFT) is a computational method used to predict the electronic absorption spectra (like UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TDDFT can identify the wavelengths of maximum absorption (λmax). These theoretical predictions are invaluable for interpreting experimental spectroscopic data and understanding how the molecular structure influences its interaction with light. For this compound, TDDFT could predict the electronic transitions associated with the π-π* excitations of the indole ring system.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide detailed information on the conformational dynamics, flexibility, and interactions of a molecule with its environment, such as a solvent or a biological macromolecule. Currently, specific molecular dynamics simulation studies focused on this compound are not documented in the reviewed scientific literature.
Molecular Docking for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme, to form a stable complex. ijpca.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their binding mechanisms at a molecular level. ijpca.org The process involves predicting the binding mode and affinity, often expressed as a scoring function or binding energy. dergipark.org.tr
While no specific molecular docking studies featuring this compound have been reported, research on related indole derivatives has demonstrated their potential as ligands for various biological targets. For instance, studies on 2-phenyl-1H-indole analogs have explored their binding to estrogen and progesterone (B1679170) receptors, which are implicated in breast cancer. biointerfaceresearch.com A hypothetical docking study of this compound would involve placing it into the active site of a target protein to analyze potential interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding stability.
Analysis of Weak Intermolecular Interactions in Crystalline Structures
The analysis of crystalline structures provides definitive information about molecular geometry and the nature of intermolecular interactions that stabilize the crystal lattice. X-ray diffraction studies of this compound have revealed its solid-state conformation and packing. researchgate.netnih.gov
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| N1—H1A···N2i | 0.86 | 2.45 | 3.218 (7) | 148 |
Symmetry code: (i) x+1, y, z.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity. QSAR models are developed by finding a mathematical relationship between calculated molecular descriptors (e.g., physicochemical, electronic, or topological properties) and an observed biological response. These models are valuable tools in medicinal chemistry for predicting the activity of new compounds and guiding the design of more potent analogues.
There are no specific QSAR models reported in the literature that include this compound. However, QSAR studies have been successfully applied to other classes of indole derivatives to model their activities, such as the anti-proliferative effects of 2-phenyl-1H-indole analogs. biointerfaceresearch.com Developing a QSAR model involving this compound would require a dataset of structurally related molecules with measured biological activity against a specific target.
Biological and Pharmacological Activities of 2 4 Bromo 1h Indol 3 Yl Acetonitrile and Its Derivatives
Anti-inflammatory Efficacy and Mechanisms
Derivatives of the indole (B1671886) nucleus are recognized for their anti-inflammatory properties, a therapeutic action famously represented by the drug Indomethacin. The primary mechanism for many of these compounds involves the inhibition of the cyclooxygenase (COX) enzyme, which is crucial for the synthesis of prostaglandins, key mediators of inflammation. amazonaws.com Research into hybrid molecules containing both imidazole (B134444) and indole nuclei has demonstrated promising anti-inflammatory and antinociceptive activities. nih.gov
One study evaluated 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one, a bromo-indole derivative. Its anti-inflammatory effects were confirmed through a notable reduction in leukocyte migration and a decrease in the release of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), in animal models of inflammation. nih.gov Further studies on other indole derivatives have shown they can significantly reduce lipopolysaccharide (LPS)-induced upregulation of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. chemrxiv.org The mechanism often involves dampening the inflammatory cascade by reducing the protein expression of principal inflammatory mediators such as inducible nitric oxide synthase (iNOS) and COX-2. chemrxiv.org These findings suggest that the anti-inflammatory actions of these compounds are likely mediated through the modulation of the immune system. nih.gov
Table 1: Anti-inflammatory Activity of an Indole Derivative
| Compound | Model/Assay | Observed Effect | Key Cytokines Modulated |
|---|---|---|---|
| 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one | Air pouch and peritonitis models | Reduction in leukocyte migration | TNF-α, IL-1β |
Antimicrobial and Antibiofilm Potential
The indole scaffold is a cornerstone in the development of new antimicrobial agents, with derivatives showing activity against a range of microorganisms, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The introduction of a bromine atom to indole-containing molecules can significantly enhance their antimicrobial power. mdpi.com For instance, the bromination of certain indolyl-benzo[d]imidazole derivatives led to a 32-fold increase in activity against S. aureus and an 8-fold increase against Candida albicans. mdpi.com
Specifically, compounds such as 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole have demonstrated low minimum inhibitory concentrations (MIC) of 3.9 µg/mL against C. albicans. mdpi.comnih.gov Other bromo-indole derivatives have shown high activity against staphylococci, with MIC values below 1 µg/mL. mdpi.comnih.gov
Inhibition of Quorum Sensing Systems
A key strategy in combating bacterial resistance and virulence is the disruption of quorum sensing (QS), the cell-to-cell communication system bacteria use to coordinate group behaviors like biofilm formation and virulence factor production. mdpi.comresearchgate.net Indole and its derivatives are recognized as potential antivirulence compounds due to their ability to inhibit QS. frontiersin.org Plant-derived indole compounds, in particular, are being investigated as quorum-quenching (QQ) agents to serve as a non-toxic approach to eradicate biofilms. researchgate.net These molecules can interfere with the signaling pathways that bacteria rely on to establish and maintain infections, representing an alternative to traditional antibiotics that kill bacteria directly. mdpi.comresearchgate.net
Reduction of Biofilm Formation
Bacterial biofilms are structured communities of cells that adhere to surfaces, encased in a self-produced matrix, which makes them highly resistant to conventional antibiotics. researchgate.net Indole derivatives have shown significant potential as antibiofilm agents. mdpi.comnih.gov The plant auxin 3-indolylacetonitrile (IAN), a related indole acetonitrile (B52724) compound, effectively inhibits the biofilm formation of pathogenic bacteria such as E. coli O157:H7 and Pseudomonas aeruginosa without affecting their growth. nih.gov
Several 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, including those with bromine substitutions, exhibit excellent antibiofilm activity, both by inhibiting the initial formation of biofilms and by killing cells within mature biofilms. mdpi.comnih.gov Similarly, 3-indole acetonitrile has been successfully used to inhibit biofilms formed by clinical isolates of Staphylococcus epidermidis. nih.gov
Table 2: Antimicrobial and Antibiofilm Activity of Bromo-Indole Derivatives
| Compound | Microorganism | Activity Type | MIC (µg/mL) |
|---|---|---|---|
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | C. albicans | Antifungal | 3.9 |
| Indolylbenzo[d]imidazoles 3ao and 3aq | Staphylococci | Antibacterial | < 1 |
| Various bromo-indole derivatives | S. aureus, C. albicans | Antibiofilm | - |
Anticancer Properties and Cytotoxicity
The indole ring is a privileged structure found in numerous potent anticancer agents, including natural alkaloids like vincristine (B1662923) and vinblastine. mdpi.commdpi.com Synthetic derivatives of 2-(4-bromo-1H-indol-3-yl)acetonitrile have been developed and evaluated for their cytotoxic effects against various human cancer cell lines.
For example, new indolyl-triazole hybrids have been synthesized to target breast (MCF-7) and liver (HepG2) cancer cells. semanticscholar.org One such compound, designated 13b , exhibited potent cytotoxic activity with IC50 values of 1.07 μM against MCF-7 cells and 0.32 μM against HepG2 cells. semanticscholar.org Another derivative, 12b , also showed significant cytotoxicity with IC50 values of 2.67 μM (MCF-7) and 3.21 μM (HepG2). researchgate.net Furthermore, a different class of indole derivatives, 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide (2e ), demonstrated strong anticancer activity against human colorectal carcinoma (HCT116), lung adenocarcinoma (A549), and melanoma (A375) cell lines, with IC50 values of 6.43 µM, 9.62 µM, and 8.07 µM, respectively. mdpi.com
Tubulin Polymerization Inhibition and Microtubule Dynamics Modulation
A primary mechanism by which many indole-based compounds exert their anticancer effects is by interfering with microtubule dynamics. nih.gov Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and transport. researchgate.net By inhibiting the polymerization of tubulin—the protein subunit of microtubules—these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and ultimately cell death. nih.govresearchgate.net
Arylthioindole (ATI) derivatives are a class of potent tubulin polymerization inhibitors that bind to the colchicine (B1669291) site on β-tubulin. nih.gov Certain indole derivatives have been found to inhibit tubulin assembly with IC50 values in the low micromolar range, demonstrating their potential to modulate microtubule dynamics effectively. mdpi.comnih.gov
Inhibition of Cancer Cell Proliferation and Migration
Beyond inducing cell cycle arrest, indole derivatives can also inhibit the proliferation and migration of cancer cells. semanticscholar.org The indolyl-triazole hybrid 13b was shown to inhibit tumor proliferation by 66.7% in an in vivo model. semanticscholar.org This compound induced apoptosis in both MCF-7 and HepG2 cancer cells and arrested the cell cycle at different phases (G2/M for MCF-7 and S phase for HepG2). semanticscholar.org Similarly, studies on other indole derivatives have demonstrated their ability to hinder cancer cell migration, a crucial step in tumor metastasis, often associated with the down-regulation of matrix metalloproteinases (MMPs). researchgate.net
Table 3: Cytotoxicity of Indole Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| Compound 13b | MCF-7 | Breast | 1.07 |
| HepG2 | Liver | 0.32 | |
| Compound 12b | MCF-7 | Breast | 2.67 |
| HepG2 | Liver | 3.21 | |
| Compound 2e | HCT116 | Colorectal | 6.43 |
| A549 | Lung | 9.62 | |
| A375 | Melanoma | 8.07 |
Activity against Specific Cancer Cell Lines
While research specifically detailing the anticancer activity of this compound is limited, extensive studies have been conducted on related indole-acrylonitrile derivatives, providing valuable insights into the potential of this chemical class. A series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives were synthesized and screened by the National Cancer Institute (NCI) for their activity against a panel of approximately 60 human tumor cell lines. nih.gov
Among these derivatives, certain substitutions on the indole ring and the acrylonitrile (B1666552) moiety were found to significantly influence their growth inhibition potency. nih.gov For instance, the compound 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (designated as 5c in the study) demonstrated remarkable and broad-spectrum activity. mdpi.com It showed high potency against cell lines from leukemia (HL-60(TB)), non-small cell lung cancer (NCI-H522), colon cancer (COLO 205), CNS cancer (SF-539, SNB-75), ovarian cancer (OVCAR-3), renal cancer (A498, RXF 393), and breast cancer (MDA-MB-468). nih.gov The mean midpoint GI₅₀ (the concentration causing 50% growth inhibition) for this compound across all cell lines was 0.38 μM. mdpi.com Another related compound, 2l, also showed significant growth inhibition with a mean GI₅₀ value of 0.60 μM. nih.gov
The parent compound for many of these derivatives, indole-3-acetonitrile (B3204565) (IAN), has also been investigated. A recent study explored its effects on the SH-SY5Y human neuroblastoma cell line. mdpi.com The results indicated that at the highest concentrations tested, IAN was able to reduce the viability of these cancer cells. mdpi.com
The table below summarizes the growth inhibition data for the most active indole-acrylonitrile derivatives as reported in the NCI screen.
| Compound ID | Derivative Structure | Most Sensitive Cell Lines | GI₅₀ (μM) | Mean GI₅₀ (μM) |
| 2l | 3-[4-(dimethylamino)phenyl]-2-(1H-indol-2-yl)acrylonitrile | Leukemia (HL-60(TB)), Colon (COLO 205), CNS (SNB-75), Ovarian (OVCAR-3), Renal (A498), Breast (MDA-MB-468) | 0.05 - 5.5 | 0.60 |
| 5a | 2-(1-methyl-1H-indol-2-yl)-3-phenylacrylonitrile | Leukemia (HL-60(TB), K-562, SR), Colon (HCC-2998), CNS (SF-539), Melanoma (UACC-62) | 1.8 - 9.1 | 7.91 |
| 5b | 3-(4-methoxyphenyl)-2-(1-methyl-1H-indol-2-yl)acrylonitrile | Leukemia (HL-60(TB)), Colon (COLO 205), CNS (SNB-75), Ovarian (OVCAR-3), Renal (A498) | 0.04 - 6.6 | 0.81 |
| 5c | 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile | Leukemia (HL-60(TB)), NSCLC (NCI-H522), Colon (COLO 205), CNS (SF-539, SNB-75), Ovarian (OVCAR-3), Renal (A498, RXF 393), Breast (MDA-MB-468) | 0.02 - 5.1 | 0.38 |
| 5d | 2-(1-methyl-1H-indol-2-yl)-3-(2-naphthyl)acrylonitrile | Leukemia (HL-60(TB)), Colon (COLO 205), CNS (SNB-75), Ovarian (OVCAR-3), Renal (A498) | 0.04 - 8.3 | 0.82 |
Data sourced from studies on 2-indolyl-acrylonitrile derivatives, which are structural isomers and analogs of this compound. nih.govmdpi.com
Plant Growth Regulatory Effects (for Related Indole Acetonitriles)
Indole-3-acetonitrile (IAN) and related indole compounds are recognized for their significant roles in plant physiology, acting as plant growth regulators. frontiersin.orgnih.gov IAN is a naturally occurring auxin and a key precursor in the biosynthesis of indole-3-acetic acid (IAA), the most common and impactful natural auxin in plants. researchgate.netnih.gov The biological activity of IAN is largely attributed to its conversion into IAA within plant tissues. nih.govresearchgate.net This conversion pathway allows IAN to influence a wide range of developmental processes.
The effects of indole acetonitriles on plant growth are characteristic of auxins, including the stimulation of cell elongation, root formation, and fruit development. nih.gov Research has documented that IAN can be an effective plant growth regulator, with some studies suggesting its efficacy can be significantly higher than that of IAA itself. frontiersin.orgnih.gov The conversion of IAN to IAA is a crucial step, often mediated by enzymes called nitrilases. frontiersin.orgthegoodscentscompany.com This enzymatic process allows the plant to control the localized concentration of active auxin, thereby regulating specific growth responses. frontiersin.org
In addition to promoting growth, some indole derivatives can activate plant immunity, triggering a series of biochemical reactions that help the plant defend against pests and diseases. frontiersin.org The auxin-like properties of these compounds make them essential for numerous biological processes in plants, including stress response and reproduction. nih.gov
Enzyme Inhibitory Activities
Inhibition of Inflammatory Enzymes: A study focused on synthesizing arvelexin analogs, which are indolyl-3-acetonitrile derivatives, to assess their anti-inflammatory activity. nih.govbohrium.com Several of these compounds were evaluated for their ability to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. nih.gov Overproduction of NO and PGE2 is a hallmark of inflammation. The results showed that specific substitutions on the indole ring significantly impacted inhibitory activity. For example, compound 2k , which features a hydroxyl group at the C-7 position and an N-methyl substituent, was found to potently inhibit both NO and PGE2 production, with greater efficacy and lower cytotoxicity than the parent compound, arvelexin. nih.govbohrium.com
Inhibition of Cancer-Related Kinases: Other indole-based compounds have been developed as inhibitors of kinases crucial to cancer progression. For example, new indole-based 1,3,4-oxadiazole (B1194373) derivatives were designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. mdpi.com One derivative, compound 2e , exhibited potent anticancer activity by significantly inhibiting EGFR with an IC₅₀ value of 2.80 ± 0.52 μM. mdpi.com
The table below presents the enzyme inhibitory activities of selected indole derivatives.
| Compound ID | Target Enzyme/Process | Biological System | IC₅₀ (μM) |
| 2k (Arvelexin analog) | Nitric Oxide (NO) Production | LPS-induced RAW 246.7 cells | 13.1 ± 1.0 |
| 2k (Arvelexin analog) | Prostaglandin E2 (PGE2) Production | LPS-induced RAW 246.7 cells | 24.3 ± 1.5 |
| 2e (Oxadiazole analog) | Epidermal Growth Factor Receptor (EGFR) | Enzyme Assay | 2.80 ± 0.52 |
Data sourced from studies on various indole derivatives. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies for Biological Targets
Structure-activity relationship (SAR) studies on indole acetonitrile derivatives have been crucial in identifying the structural features necessary for their biological activities, particularly in the context of anticancer and anti-inflammatory effects.
For anticancer activity, SAR analysis of a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives revealed several key insights. nih.govmdpi.com
Substitution on the Acrylonitrile Moiety: The nature of the aromatic or heteroaromatic substituent at position 3 of the acrylonitrile chain is critical. Electron-donating groups, such as a 4-(dimethylamino)phenyl group, led to a significant increase in cytotoxic potency across a broad range of cancer cell lines. mdpi.com In contrast, the incorporation of heteroaromatic rings generally resulted in weaker activity. nih.gov
Substitution on the Indole Nitrogen: Methylation of the nitrogen atom in the indole ring (N-1 position) was found to enhance anticancer activity. The combination of an N-methyl group on the indole ring with a 4-(dimethylamino)phenyl group on the acrylonitrile chain resulted in the most potent derivative in the series (compound 5c), which exhibited sub-micromolar mean growth inhibition. mdpi.com
The Acrylonitrile Moiety: The presence of the double bond in the acrylonitrile linker appears important for activity, as analogs lacking this feature showed a dramatic decrease in potency. nih.gov
In the context of anti-inflammatory activity, SAR studies of indolyl-3-acetonitriles as inhibitors of NO and PGE2 production also provided clear trends. bohrium.com
Substitution on the Indole Ring: The position and nature of substituents on the benzene (B151609) portion of the indole scaffold are determinant factors. Moving a methoxy (B1213986) substituent from the C-4 position (as in arvelexin) to other positions decreased inhibitory activity. bohrium.com
The introduction of a hydroxyl group at the C-7 position, combined with methylation of the indole nitrogen, led to a compound with the most potent inhibitory activity against both NO and PGE2 production, while also reducing cytotoxicity. nih.govbohrium.com
These studies collectively indicate that the biological activity of the indole acetonitrile scaffold can be finely tuned by strategic chemical modifications to the indole ring and the side chain.
Exploration of Potential Biological Targets and Pathways
The diverse biological activities of indole acetonitrile derivatives suggest their interaction with multiple cellular targets and pathways.
Inflammatory Pathways: As demonstrated by the inhibition of NO and PGE2 production, a primary target for certain indolyl-3-acetonitrile derivatives is the inflammatory cascade in immune cells like macrophages. bohrium.com These compounds likely interfere with the signaling pathways that lead to the upregulation of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Cancer-Related Pathways: In cancer cells, indole derivatives have been shown to target key signaling molecules. For example, certain indole-based oxadiazoles (B1248032) act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that drives the growth and proliferation of many tumors. mdpi.com Inhibition of EGFR can block downstream signaling pathways, leading to cell cycle arrest and apoptosis. mdpi.com Other indole derivatives have been identified as tubulin inhibitors, disrupting the formation of microtubules, which are essential for cell division. nih.gov This leads to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. nih.gov
Neurotransmitter Pathways: Preliminary research on indole-3-acetonitrile (IAN) in neuroblastoma cells suggests a potential interaction with neurotransmitter pathways. mdpi.com The study explored a possible connection between IAN and the serotonin (B10506) and dopamine (B1211576) pathways, observing changes in cell viability when IAN was combined with the amino acid precursors for these neurotransmitters. mdpi.com
Bacterial Quorum Sensing: In microbiology, 3-indoleacetonitrile (B1196911) has been found to interfere with bacterial communication systems known as quorum sensing. It can inhibit the synthesis of quorum-sensing signal molecules in pathogens like Acinetobacter baumannii, thereby reducing biofilm formation and virulence. nih.gov
This evidence suggests that the indole acetonitrile scaffold is a versatile structure that can be modified to interact with a wide array of biological targets, including enzymes, protein receptors, and structural proteins, across different organisms and disease states.
Emerging Applications in Materials Science and Organic Electronics
Development as Fluorophores in Organic Light-emitting Diodes (OLEDs)
Derivatives of 2-(1H-indol-3-yl)acetonitrile have been investigated as fluorophores in the development of Organic Light-Emitting Diodes (OLEDs). These compounds form the basis of donor-π-acceptor (D-π-A) fluorophores that exhibit promising optical, thermal, and electroluminescence properties. northeastern.edursc.org For instance, fluorophores incorporating the 2-(1H-indol-3-yl)acetonitrile moiety have been synthesized and shown to have high fluorescence quantum yields and good thermal stability, which are critical parameters for OLED applications. nih.gov
In one study, a series of new fluorophores based on 2-(1H-indol-3-yl)acetonitrile were designed and synthesized by incorporating various aromatic hydrocarbons and amines. rsc.org The electroluminescence behavior of these materials was demonstrated through the fabrication of single-layer OLED devices. rsc.org These devices exhibited green light emission with notable performance metrics. rsc.org For example, a device using a triphenylamine-substituted indolylacetonitrile derivative (T2IN) as the emitter showed a maximum brightness of 133 cd/m² and a maximum current efficiency of 0.73 cd/A. rsc.org
The following table summarizes the performance of representative OLED devices using 2-(1H-indol-3-yl)acetonitrile-based emitters. rsc.org
| Emitter | Turn-on Voltage (V) | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) | Power Efficiency (lm/W) |
| TIN | 6.5 | 110 | 0.34 | 0.10 |
| T2IN | 6.5 | 133 | 0.73 | 0.28 |
TIN and T2IN are specific fluorophores based on the 2-(1H-indol-3-yl)acetonitrile core. rsc.org
These findings underscore the potential of the 2-(1H-indol-3-yl)acetonitrile scaffold in creating efficient light-emitting materials for OLEDs. The presence of a bromine atom in 2-(4-bromo-1H-indol-3-yl)acetonitrile could further modulate the electronic and photophysical properties, potentially leading to altered emission wavelengths and efficiencies. digitellinc.com
Integration into Donor-π-Acceptor (D-π-A) Systems
The 2-(1H-indol-3-yl)acetonitrile structure is a key component in the design of Donor-π-Acceptor (D-π-A) systems. nih.gov In these architectures, the indole (B1671886) ring can act as an electron donor, while the acetonitrile (B52724) group functions as an electron acceptor. This intramolecular charge transfer (ICT) character is fundamental to their application in organic electronics. nih.gov The D-π-A design allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in electronic devices. rsc.org
For example, D-π-A fluorophores have been synthesized by linking a 4,5-diphenyl-1H-imidazole donor group to the 2-(1H-indol-3-yl)acetonitrile acceptor through a π-spacer. nih.gov Theoretical studies using density functional theory (DFT) have shown that in such systems, the HOMO is primarily located on the donor part, while the LUMO is distributed across the entire molecule, confirming the charge transfer characteristics. rsc.org This separation of charge in the excited state is a hallmark of efficient D-π-A molecules. nih.gov
The energy levels of these indole-based D-π-A systems can be tailored by substituting different groups on the molecular framework. rsc.org This tunability affects the energy bandgap and the charge injection capabilities, which in turn influences the performance of OLEDs and other organic electronic devices. rsc.org Research has shown that appropriate substitutions can lead to a smaller bandgap and improved charge injection, resulting in enhanced device performance. researchgate.net The introduction of a bromine atom, as in this compound, is a common strategy in materials science to modify these electronic properties through the heavy-atom effect and its electron-withdrawing nature. digitellinc.com
The table below presents the calculated energy gap for two D-π-A fluorophores based on the 2-(1H-indol-3-yl)acetonitrile core. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| BIPIAN | -5.27 | -2.09 | 3.18 |
| BITIAN | -5.13 | -2.22 | 2.91 |
BIPIAN and BITIAN are D-π-A fluorophores containing the 2-(1H-indol-3-yl)acetonitrile moiety. nih.gov
The versatility of the indole core, combined with the electronic influence of substituents like the bromo and acetonitrile groups, makes this compound a compound of interest for the continued development of advanced materials for organic electronics. mdpi.com
Conclusion and Future Perspectives in 2 4 Bromo 1h Indol 3 Yl Acetonitrile Research
Synthesis and Derivatization Advancements
The future of research on 2-(4-bromo-1H-indol-3-yl)acetonitrile will likely be driven by the development of more efficient synthetic routes and novel derivatization strategies. As a halogenated indole (B1671886), it serves as an excellent intermediate for creating a diverse range of more complex molecules. nih.govresearchgate.net
Future advancements are anticipated in the following areas:
Cross-Coupling Reactions: The bromine atom at the C-4 position of the indole ring is a key functional handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. digitellinc.com Future research will likely focus on exploring a wider array of coupling partners to generate libraries of 4-substituted indole-3-acetonitrile (B3204565) derivatives. This approach allows for the systematic modification of the molecule's steric and electronic properties, which is crucial for tuning its biological activity or material properties.
Functionalization of the Acetonitrile (B52724) Group: The acetonitrile side chain offers another site for chemical modification. Future synthetic efforts could explore the hydrolysis of the nitrile to a carboxylic acid or its reduction to an amine, leading to 2-(4-bromo-1H-indol-3-yl)acetic acid and tryptamine (B22526) derivatives, respectively. These new compounds could serve as building blocks for peptide synthesis or as precursors for novel alkaloids.
Development of Complex Heterocycles: The bifunctional nature of this compound makes it a valuable precursor for synthesizing more complex, fused heterocyclic systems through cyclization and annulation reactions. digitellinc.com Research could be directed towards intramolecular cyclization strategies, potentially triggered by the removal of the bromo group, to create novel polycyclic indole structures.
Insights from Structural and Computational Chemistry
The precise three-dimensional structure of a molecule is fundamental to understanding its reactivity and interactions. Single-crystal X-ray diffraction studies have provided detailed insights into the solid-state structure of this compound. nih.govresearchgate.net
The key structural features revealed by crystallographic analysis are summarized in the table below. The molecule crystallizes in a monoclinic system, and its crystal packing is notably influenced by intermolecular hydrogen bonds. nih.govresearchgate.net Specifically, N—H⋯N hydrogen bonds link adjacent molecules into chains along the chemrxiv.org direction. nih.govresearchgate.net The indole ring system itself is nearly planar, while the atoms of the acetonitrile group are displaced from this plane. nih.govresearchgate.net
Future research in this area will likely involve computational chemistry to complement these experimental findings. Density Functional Theory (DFT) calculations could be employed to:
Investigate the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov
Predict its reactivity and the most likely sites for electrophilic or nucleophilic attack.
Simulate its vibrational spectra to aid in experimental characterization.
Explore the conformational landscape of the acetonitrile side chain and its rotational energy barriers.
These computational insights will be invaluable for designing new derivatives with tailored electronic and photophysical properties for applications in material science and medicinal chemistry. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₇BrN₂ |
| Molecular Weight | 235.09 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 8.3971 (17) Å |
| b | 11.237 (2) Å |
| c | 9.979 (2) Å |
| β | 104.82 (3)° |
| Volume (V) | 910.2 (3) ų |
| Molecules per unit cell (Z) | 4 |
| Key Feature | Molecules linked by N—H⋯N hydrogen bonds into chains. |
Prospects in Pharmaceutical and Agro-chemical Research
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. sigmaaldrich.com The presence of a bromine atom often enhances the biological activity of a molecule. digitellinc.com Consequently, this compound represents a promising starting point for drug discovery and agrochemical development.
Pharmaceutical Research: Halogenated indoles are common features in many marine natural products that exhibit potent biological activities. digitellinc.com Derivatives of this compound could be synthesized and screened for a variety of therapeutic applications, including as antimicrobial, anti-inflammatory, or anticancer agents. digitellinc.comsigmaaldrich.com For instance, some indole derivatives have been identified as inhibitors of the α-amylase enzyme, suggesting a potential role in developing new treatments for diabetes. digitellinc.com The core structure could be systematically modified to optimize its interaction with specific biological targets.
Agrochemical Research: Indole-3-acetonitrile is a known auxin, a class of plant hormones that regulate growth and development. acs.org As an analog of this natural compound, this compound could potentially be used to modulate plant physiology. digitellinc.com Future research could explore its ability to influence plant immune responses or enhance tolerance to environmental stress. It might also serve as a lead compound for the development of novel herbicides or plant growth regulators, where the bromo-substituent could fine-tune the molecule's activity and metabolic stability in plants. digitellinc.com
Future Directions in Material Science and Advanced Technologies
While the use of indole derivatives in material science is less explored than their pharmaceutical applications, their unique electronic properties make them attractive candidates for advanced technologies. acs.org The electron-rich indole ring, combined with the specific electronic influence of the bromo and cyano substituents, provides a platform for creating novel functional materials.
Organic Electronics: Fused indole systems, such as indolo[3,2-b]carbazole, have shown considerable promise in organic electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netrsc.org Future work could involve using this compound as a building block for larger, conjugated systems. The bromo group is an ideal anchor point for polymerization reactions or for coupling with other aromatic units to create extended π-systems suitable for organic semiconductors. rsc.org
Fluorescent Probes and Dyes: The photophysical properties of indole derivatives can be tuned by the strategic placement of electron-donating and electron-withdrawing groups. nih.govdigitellinc.com The combination of the indole donor and the cyano acceptor in this molecule could lead to interesting fluorescence properties. The bromo group can be further functionalized to attach moieties that respond to specific analytes, potentially leading to the development of new fluorescent sensors. digitellinc.com Furthermore, indole-based structures are being investigated as sensitizers in dye-sensitized solar cells (DSSCs), where their planar structure and tunable electronics are advantageous.
The continued exploration of this compound and its derivatives holds significant promise. Advances in synthetic chemistry will enable the creation of a wide range of new compounds, whose structural and electronic properties can be precisely characterized. These efforts are expected to unlock new opportunities in medicine, agriculture, and materials technology, establishing this versatile indole derivative as a key building block for future innovations.
Q & A
Basic: What are the key steps for synthesizing 2-(4-bromo-1H-indol-3-yl)acetonitrile, and how is the product characterized?
Answer:
The synthesis typically involves bromination of a precursor indole derivative followed by acetonitrile functionalization. For example, intermediates like 2-(4-bromo-1H-indol-3-yl)ethan-1-amine can be synthesized via nucleophilic substitution or coupling reactions, with bromine introduced at the 4-position of the indole ring . Post-synthesis, characterization includes:
- 1H-NMR spectroscopy to confirm the bromine substitution pattern and nitrile group presence (e.g., singlet for acetonitrile protons at ~3.9 ppm) .
- Mass spectrometry for molecular weight verification (expected m/z: 235.0 [M+H]+ for C₁₀H₈BrN₂) .
- HPLC purity analysis to ensure ≥95% purity for downstream applications.
Basic: How is X-ray crystallography applied to confirm the molecular structure of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key steps include:
- Crystal growth : Recrystallization from a solvent like acetonitrile/ethanol mixtures.
- Data collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 293 K, with R factor ≤0.088 for reliability .
- Structure refinement : SHELX programs (e.g., SHELXL) for solving and refining the structure, ensuring accurate bond lengths (e.g., C-Br ~1.90 Å) and angles .
- Validation : Cross-checking with CIF files and software like WinGX for geometry analysis .
Advanced: How can researchers resolve discrepancies in crystallographic data between this compound and its analogs?
Answer:
Discrepancies (e.g., bond angles or packing motifs) may arise due to substituent effects (e.g., bromine vs. methoxy groups). Methodological approaches include:
- Comparative analysis : Overlaying structures of analogs (e.g., 2-(4-methoxy-1H-indol-3-yl)acetonitrile) to identify steric/electronic influences .
- DFT calculations : Using Gaussian or ORCA to model electronic effects and predict deviations in experimental data .
- Twinned data refinement : Applying SHELXL’s TWIN/BASF commands for crystals with twinning, common in brominated indoles .
Advanced: What strategies are used to assess the bioactivity of this compound in pharmacological studies?
Answer:
- In vitro assays : Screening against kinase targets or GPCRs using fluorescence polarization (FP) or TR-FRET assays, given indole derivatives’ affinity for these proteins .
- SAR studies : Modifying the bromine position or nitrile group to evaluate potency changes. For example, replacing bromine with chlorine alters lipophilicity (logP) and binding kinetics .
- Metabolic stability tests : Incubation with liver microsomes (e.g., human S9 fraction) to measure half-life (t₁/₂) and CYP450 interactions.
Basic: What are the recommended storage conditions and stability profiles for this compound?
Answer:
- Storage : -20°C in airtight, amber vials under inert gas (Ar/N₂) to prevent nitrile hydrolysis .
- Stability : Stable for ≥2 years if moisture-free (Karl Fischer titration to confirm H₂O <0.1%).
- Decomposition risks : Exposure to light or acidic conditions may degrade the indole ring; monitor via TLC (Rf shift) or HPLC .
Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to identify reactive sites (e.g., bromine at C4 as an electrophilic center) .
- Transition state analysis : Simulate Suzuki-Miyaura coupling with Pd(PPh₃)₄ to predict activation energy (Ea) and regioselectivity.
- Solvent effects : COSMO-RS models to assess reaction yields in polar aprotic solvents (e.g., DMF vs. THF) .
Advanced: How should researchers address contradictions in synthetic yields reported across studies?
Answer:
Yield variations (e.g., 40% vs. 70%) may stem from:
- Catalyst optimization : Screening Pd catalysts (e.g., Pd(OAc)₂ vs. XPhos Pd G3) for coupling efficiency .
- Purification methods : Comparing column chromatography (silica gel) vs. preparative HPLC for isolating pure product.
- Reaction monitoring : In-situ IR or LC-MS to identify side products (e.g., dehalogenated byproducts) early .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of acetonitrile vapors (TLV: 20 ppm) .
- Spill management : Absorb with vermiculite, neutralize with 10% NaHCO₃, and dispose as halogenated waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
